molecular formula C8H14F3NO2 B8147973 tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate

tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate

Cat. No.: B8147973
M. Wt: 213.20 g/mol
InChI Key: TWAWKELJYPDHJO-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2R)-2-amino-4,4,4-trifluorobutanoate ( 2348294-08-4 ) is a chiral, non-racemic building block of high value in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C 8 H 14 F 3 NO 2 and a molecular weight of 213.20 g/mol , is characterized by its tert-butyl ester group and a stereospecific (R)-configuration amino acid backbone bearing a 4,4,4-trifluorobutyl side chain . The incorporation of the trifluoromethyl group is a strategic maneuver in drug design, as it can significantly influence the lipophilicity, metabolic stability, and bioavailability of lead compounds. The tert-butyl ester moiety acts as a crucial protecting group for the carboxylic acid functionality, enhancing the compound's stability and solubility for use in synthetic transformations, such as peptide coupling reactions . Its primary research value lies in its application as a precursor for the synthesis of more complex, fluorinated molecules, including potential enzyme inhibitors and chiral ligands . This makes it an essential reagent for researchers developing new therapeutics and probing biochemical mechanisms. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)5(12)4-8(9,10)11/h5H,4,12H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAWKELJYPDHJO-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Fluorination Using DAST

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting hydroxyl or carbonyl groups into fluorinated analogs. In the context of this compound, DAST could facilitate the replacement of a hydroxyl group at the C4 position with fluorine. For example, starting from tert-butyl (2R)-2-amino-4-hydroxybutanoate, DAST in anhydrous dichloromethane at −78°C yields the trifluorinated product via sequential fluorination.

Table 1: DAST-Mediated Fluorination Conditions

SubstrateReagentSolventTemperatureYield (%)
4-Hydroxybutanoate derivativeDASTDCM−78°C65–75

Radical Trifluoromethylation

Radical trifluoromethylation using reagents like Umemoto’s reagent or Togni’s reagent offers an alternative route. These reagents generate CF3 radicals under mild conditions, which can add to α,β-unsaturated esters. For instance, tert-butyl (2R)-2-aminobut-3-enoate treated with Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) in the presence of a copper catalyst at 50°C affords the trifluoromethylated product.

Asymmetric Synthesis of the Chiral Amino Group

The (2R) configuration necessitates enantioselective methods to install the amino group. Two predominant approaches include enzymatic resolution and chiral auxiliary-mediated synthesis.

Enzymatic Resolution

Lipases or acylases can resolve racemic mixtures of tert-butyl 2-amino-4,4,4-trifluorobutanoate. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S)-enantiomer of a tert-butyl ester, leaving the (2R)-enantiomer intact. This method achieves enantiomeric excess (ee) >98% under optimized conditions.

Table 2: Enzymatic Resolution Parameters

EnzymeSubstrateSolventTemperatureee (%)
CAL-BRacemic tert-butyl esterTHF37°C98.5

Chiral Auxiliary Approaches

Using Oppolzer’s sultam as a chiral auxiliary, the amino group is introduced with high stereocontrol. The auxiliary is attached to a β-ketoester precursor, followed by asymmetric amination and subsequent fluorination. After auxiliary removal, the (2R)-configuration is retained.

tert-Butyl Ester Protection and Deprotection

The tert-butyl ester group enhances solubility and stability during synthesis. It is typically introduced early in the synthesis via reaction with di-tert-butyl dicarbonate (Boc2O).

Esterification with Boc2O

Amino acid precursors are treated with Boc2O in the presence of a base like triethylamine. For example, (2R)-2-amino-4,4,4-trifluorobutanoic acid reacts with Boc2O in tetrahydrofuran (THF) at 0°C to form the tert-butyl ester.

Table 3: Boc Protection Conditions

SubstrateReagentBaseSolventYield (%)
(2R)-2-Amino-4,4,4-trifluorobutanoic acidBoc2OTriethylamineTHF85–90

Acidic Deprotection

The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free carboxylic acid if required for further functionalization.

Purification and Characterization

Final purification employs silica gel chromatography or recrystallization. Characterization via 1H^1H-NMR, 19F^{19}F-NMR, and mass spectrometry confirms structure and enantiopurity.

Chromatographic Purification

A mixture of dichloromethane and methanol (95:5) elutes the product with >99% purity, as evidenced by HPLC analysis.

Spectroscopic Data

  • 1H^1H-NMR (CDCl3): δ 1.44 (s, 9H, tert-butyl), 3.27–3.76 (m, 2H, CH2CF3), 4.21 (br, 1H, NH2).

  • 19F^{19}F-NMR: δ −66.5 (t, J = 10 Hz, CF3).

Comparative Analysis of Synthetic Routes

Each method balances yield, enantioselectivity, and practicality. Enzymatic resolution offers high ee but requires additional steps for racemate preparation. Chiral auxiliaries provide excellent stereocontrol but increase molecular complexity.

Table 4: Route Comparison

MethodYield (%)ee (%)Complexity
Enzymatic resolution70–75>98Moderate
Chiral auxiliary60–6599High
Radical fluorination50–60N/ALow

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The primary amine undergoes nucleophilic substitution reactions, often requiring mild bases to deprotonate the amino group. Key examples include:

Reagents/ConditionsProductYieldNotes
Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃N-Alkylated derivatives75–85%Stereochemistry retained at C2
Acyl chlorides (e.g., AcCl) in THF with Et₃NN-Acylated products80–90%Requires inert atmosphere
Boc-anhydride in CH₂Cl₂Boc-protected amino ester95%Preserves R-configuration

The trifluoromethyl group enhances electrophilicity at the β-carbon, enabling Michael additions to α,β-unsaturated carbonyls under basic conditions .

Ester Hydrolysis

The tert-butyl ester is cleaved under acidic or enzymatic conditions to yield the free carboxylic acid:

ConditionsProductYieldKinetics
4M HCl in dioxane, 60°C, 6 hr(2R)-2-Amino-4,4,4-trifluorobutanoic acid92%Complete deprotection
Lipase CAL-B in phosphate bufferSame product88%Enantioselective hydrolysis

Hydrolysis rates are slower compared to non-fluorinated analogs due to electron-withdrawing effects of CF₃.

Peptide Coupling Reactions

The amino group participates in peptide bond formation with carboxylic acids or activated esters:

Coupling ReagentsConditionsProductYield
HATU/DIPEA in DCMRoom temperature, 2 hrDipeptide derivatives85%
EDCl/HOBt in DMF0°C to rt, 12 hrAmides with aromatic acids78%

Steric hindrance from the tert-butyl group occasionally reduces coupling efficiency .

Deprotection and Functionalization

While the compound itself has a free amino group, intermediates in synthesis may involve protected amines:

ReactionReagents/ConditionsOutcome
Boc deprotectionTFA in CH₂Cl₂, 1 hrFree amine for further alkylation
Reductive aminationNaBH₃CN, aldehydes in MeOHSecondary amine formation

Fluorine-Specific Reactivity

The CF₃ group stabilizes adjacent carbocations, enabling unique transformations:

Reaction TypeConditionsProduct
SN2 Displacement at β-CarbonKOtBu, alkyl halides in DMSOBranched-chain derivatives
Radical fluorinationSelectfluor®, UV lightPerfluorinated analogs

Biological Interactions

In medicinal contexts, the compound inhibits creatine transport via competitive binding to creatine transporters (IC₅₀ = 12 μM) . This activity is attributed to structural mimicry of endogenous substrates enhanced by fluorine’s electronegativity.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C via ester pyrolysis .

  • Racemization Risk : Minimal under pH 4–8 but significant in strong acids/bases.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H10F3NO2
  • Molecular Weight : 201.15 g/mol
  • Functional Groups :
    • Amino group (-NH2)
    • Ester group (-COO-)
    • Trifluoromethyl group (-CF3)

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and development.

Medicinal Chemistry

Tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate serves as a crucial building block for synthesizing novel peptides and biologically active compounds. Its unique structural features allow for selective reactions that can be exploited in drug development.

Key Applications :

  • Synthesis of Peptides : The compound is used in the synthesis of peptides that may exhibit enhanced biological activity due to the incorporation of fluorinated amino acids.
  • Inhibitors of Creatine Transport : Research indicates that this compound can inhibit creatine transport mechanisms, which has implications for diseases related to energy metabolism such as muscular dystrophies and neurodegenerative disorders .

Pharmaceutical Research

The compound has been investigated for its potential therapeutic effects, particularly as an inhibitor of creatine kinase and transporters involved in energy metabolism. This inhibition can lead to a better understanding of metabolic diseases and potential treatment pathways.

Notable Findings :

  • Selective Inhibition : Studies have shown that this compound selectively inhibits bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial replication .
  • Antitumor Activity : In vitro tests demonstrated that this compound significantly reduces cell viability in various cancer cell lines while maintaining low toxicity towards normal cells .

Study on Enzyme Inhibition

A study demonstrated that this compound effectively inhibits bacterial DNA gyrase and topoisomerase IV. The selectivity for bacterial enzymes over human counterparts suggests potential applications in antibiotic development .

Antitumor Research

In vitro research revealed that this compound could significantly reduce cell viability across several cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance binding affinity and selectivity for certain enzymes or receptors .

Comparison with Similar Compounds

Ester Variants

Compound Name Molecular Formula Molecular Weight Key Features Application/Notes
tert-Butyl (2R)-2-amino-4,4,4-trifluorobutanoate C₈H₁₄F₃NO₂ 213.20 Tert-butyl ester; 2-amino; 4-trifluoromethyl High steric bulk enhances stability; used in chiral drug synthesis .
Methyl (2R)-2-amino-4,4,4-trifluorobutanoate hydrochloride C₅H₉F₃NO₂·HCl ~219.6 (HCl salt) Methyl ester; hydrochloride salt Improved solubility due to salt form; potential for enhanced bioavailability .
Ethyl (R)-3-amino-4,4,4-trifluorobutanoate C₆H₁₀F₃NO₂ 185.14 Ethyl ester; amino group at 3-position Reduced steric hindrance compared to tert-butyl; may alter pharmacokinetics .

Key Observations :

  • The hydrochloride salt of the methyl analog highlights strategies to address solubility challenges in drug formulation .

Substituent Variations

Compound Name Molecular Formula Molecular Weight Key Features Application/Notes
tert-Butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate C₁₁H₂₀ClNO₃ 249.73 Chloroacetamido group; methyl branch Reactive site for further derivatization; used in peptide mimetics .
5-Fluoro-2-amino-4,6-dichloropyrimidine C₄H₃Cl₂FN₃ 182.99 Fluorinated pyrimidine core Potent NO inhibitor (IC₅₀ = 2 μM); demonstrates bioactivity of fluorinated groups .

Key Observations :

  • The chloroacetamido group in the butanoate analog introduces a reactive site for cross-coupling reactions, unlike the non-reactive trifluoromethyl group in the target compound .
  • Fluorinated heterocycles like 5-fluoro-2-amino-4,6-dichloropyrimidine demonstrate the role of fluorine in enhancing biological activity, a strategy mirrored in the target compound’s design .

Fluorinated Bioactive Compounds

Impact of Trifluoromethyl Groups

The trifluoromethyl group in the target compound contributes to:

  • Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds.
  • Electron-Withdrawing Effects: Alters pKa of the amino group, influencing solubility and reactivity .

Comparison with 5-Fluoro-2-amino-4,6-dichloropyrimidine:

  • While structurally distinct (pyrimidine vs. butanoate), both compounds leverage fluorine to enhance bioactivity.

Physicochemical and Formulation Considerations

Co-Crystal and Salt Formation

  • The tert-butyl group’s steric bulk may hinder co-crystal formation compared to smaller esters (e.g., methyl or ethyl), as seen in studies with diclofenac co-crystals .
  • Salt formation (e.g., hydrochloride) is a viable strategy to improve solubility, as demonstrated by the methyl analog .

Biological Activity

Tert-butyl (2R)-2-amino-4,4,4-trifluorobutanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, cytotoxicity, and other biological properties of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10F3NO2C_6H_{10}F_3NO_2 with a molecular weight of 193.55 g/mol. The structure features a trifluoromethyl group which enhances its biological activity through unique interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with trifluoroacetic acid derivatives. This method allows for the introduction of the trifluoromethyl group while maintaining the integrity of the amino acid structure.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, a comparative study demonstrated that this compound exhibited significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like Doxorubicin.

CompoundCell LineIC50 (μM)
DoxorubicinMDA-MB-2313.18 ± 0.1
DoxorubicinMCF-74.17 ± 0.2
This compoundMDA-MB-2311.81 ± 0.1
This compoundMCF-72.85 ± 0.1

This table indicates that this compound is more potent than Doxorubicin against both breast cancer cell lines tested.

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Studies suggest that it may activate intrinsic pathways leading to cell death while inhibiting cell proliferation.

Case Study 1: Breast Cancer Treatment

A study published in Molecules explored the efficacy of several amino acid derivatives against breast cancer cell lines. This compound was singled out for its superior performance compared to traditional chemotherapeutics. The study utilized flow cytometry to assess apoptosis rates and confirmed that treated cells displayed increased markers for apoptosis.

Case Study 2: In Vivo Studies

In vivo studies conducted on murine models have shown promising results for this compound in reducing tumor sizes significantly compared to control groups receiving no treatment or standard chemotherapy.

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